molecular formula C18H21N3O3S B2604214 1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1203293-07-5

1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2604214
CAS No.: 1203293-07-5
M. Wt: 359.44
InChI Key: GGUBGRVVSJZBJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea features a tetrahydroquinoline core substituted with a 2-methoxyacetyl group at the 1-position and a urea linker connected to a thiophen-2-ylmethyl moiety. This structure combines a bicyclic heteroaromatic system (tetrahydroquinoline) with a thiophene-based urea derivative, which is often associated with modulation of biological targets such as kinases, GPCRs, or epigenetic regulators .

Properties

IUPAC Name

1-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-24-12-17(22)21-8-2-4-13-6-7-14(10-16(13)21)20-18(23)19-11-15-5-3-9-25-15/h3,5-7,9-10H,2,4,8,11-12H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUBGRVVSJZBJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features :

  • Thiophen-2-ylmethylurea : The thiophene ring contributes to π-electron density and may improve membrane permeability compared to phenyl analogs .

Comparison with Structurally Similar Compounds

Structural Analogs and Their Modifications

The following table highlights critical differences between the target compound and its analogs:

Compound Name / ID Core Structure Substituents (R1, R2) Biological Target / Activity Key Reference
Target Compound 1,2,3,4-Tetrahydroquinoline R1: 2-Methoxyacetyl; R2: Thiophen-2-ylmethyl Not explicitly stated (inferred HDAC/RORγt)
(E)-N-hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl) acrylamide 1,2,3,4-Tetrahydroquinoline R1: 4-Methoxyphenylsulfonyl; R2: Hydroxyl Histone deacetylase (HDAC) inhibition
1-(3,4-dimethylphenyl)sulfonyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclopentane-1-carboxamide (compound35) Cyclopentane-carboxamide R1: Sulfonyl; R2: Thiadiazole RORγt inhibition, Th17 differentiation
1-(2-Methylphenyl)-3-[2-(3-difluoromethyl-quinoxalin-2-ylsulfanyl)-acetyl]-urea Quinoxaline R1: Difluoromethyl; R2: Methylphenyl Kinase inhibition (inferred)
1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea Tetrahydroisoquinoline R1: Oxo; R2: Thiophen-2-ylmethyl Structural isomer with similar solubility
3-(5-Methyl-1,2-oxazol-3-yl)-1-[(4-propan-2-ylphenyl)thiophen-2-ylmethyl]urea (compound29) Urea-thiophene R1: Oxazole; R2: Isopropylphenyl RORγt antagonism

Key Observations

Quinoxaline-based analogs () exhibit distinct electronic properties due to the fused aromatic system, which may enhance affinity for kinase ATP pockets .

Substituent Effects :

  • The 2-methoxyacetyl group in the target compound likely improves metabolic stability compared to bulkier sulfonyl groups (e.g., ) .
  • Thiophen-2-ylmethyl vs. phenylmethyl : Thiophene’s lower electronegativity may enhance membrane permeability but reduce π-stacking compared to phenyl .

Biological Activity :

  • Analogs with sulfonyl or oxazole substituents () show activity against HDACs or RORγt, suggesting the target compound may share similar mechanisms .
  • The absence of a hydroxyl group (cf. ’s HDAC inhibitor) may limit the target compound’s chelation capacity with zinc in enzymatic active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.